molecular formula C14H8ClN3O4 B2710099 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 338412-68-3

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2710099
CAS No.: 338412-68-3
M. Wt: 317.69
InChI Key: NXWSVJJVNIFUPP-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C14H8ClN3O4 and is a substituted derivative of the 4(3H)-quinazolinone heterocyclic scaffold . Quinazolinones are recognized in medicinal chemistry as privileged structures with a wide spectrum of biological activities, making them a winning horse in drug discovery . These nitrogen-containing heterocycles are stable and exhibit favorable lipophilicity, which aids in penetration through biological barriers such as the blood-brain barrier, making them suitable for investigating various central nervous system targets . Structure-activity relationship (SAR) studies highlight that substitutions at the 2, 6, and 8 positions of the quinazolinone core are particularly significant for modulating pharmacological activity . Furthermore, the presence of a heterocyclic or other functional moiety at position 3, such as the hydroxy group in this compound, is suggested to potentially enhance biological activity . This compound is intended for research applications such as in vitro biological screening, hit-to-lead optimization, and as a building block in synthetic and medicinal chemistry programs. It is supplied For Research Use Only. This product is not intended for diagnosis, treatment, cure, or prevention of any disease in humans or animals.

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSVJJVNIFUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and chlorination steps. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research has shown that derivatives of quinazolinones exhibit significant anti-inflammatory effects. For instance, certain derivatives have been tested in vivo for their ability to inhibit edema in animal models, demonstrating efficacy against conditions like rheumatoid arthritis and inflammatory bowel diseases .
  • Anticancer Properties : The compound has been explored for its anticancer potential. Studies indicate that it may act as an inhibitor of tubulin polymerization, which is crucial in cancer cell division. Preclinical studies have highlighted its selective activity against various tumor cell lines, suggesting a role in cancer therapeutics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can yield 6-chloro-3-oxo-2-(4-nitrophenyl)-4(3H)-quinazolinone, while reduction can produce derivatives with amino groups.

Material Science

In material science, 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is utilized for developing new materials:

  • Fluorescent and Conductive Materials : The unique electronic properties imparted by the nitrophenyl group allow the compound to be explored in the development of materials with specific optical or electrical properties. This is particularly relevant for applications in sensors or electronic devices.

Case Study 1: Anti-inflammatory Activity

A study conducted by Abdelkhalek et al. demonstrated that derivatives of quinazolinones exhibited varying degrees of anti-inflammatory activity in animal models. The study highlighted that certain compounds showed up to 36% inhibition of edema at doses of 50 mg/kg . This underscores the therapeutic potential of quinazolinone derivatives in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a preclinical investigation into the anticancer properties of quinazolinone derivatives, researchers found significant growth inhibition against human myelogenous leukemia (K562) cells. Among the tested compounds, one derivative exhibited notable inhibitory activity, supporting further exploration into quinazolinones as potential anticancer agents .

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Substituent Positions and Functional Groups in Key Quinazolinone Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Key Functional Groups
Target Compound 4-Nitrophenyl Hydroxy Chloro Nitro, Chloro, Hydroxy
6-Chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone 4-Methylphenyl Hydroxy Chloro Methyl, Chloro, Hydroxy
2-Ferrocenyl-4(3H)-quinazolinone Ferrocenyl H H Ferrocene (electrochemical)
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline 4-Chlorophenyl H Chloro, Phenylethynyl Chloro, Alkyne
UR-9825 (Antifungal) 2,4-Difluorophenyl H Chloro Triazole, Chloro

Key Observations :

  • Halogen positioning: The 6-chloro substituent in the target compound is shared with 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and UR-9825 , but biological activity varies based on additional substituents (e.g., UR-9825’s triazole moiety enhances antifungal activity).

Comparison :

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name pKa (Predicted) Solubility (DMSO) Melting Point (°C)
Target Compound ~7.27 Low (similar to ) Not reported
6-Chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone 7.27 Moderate Not reported
UR-9825 Not reported High (due to triazole) 214–215

Key Observations :

  • The nitro group in the target compound likely reduces solubility compared to methyl or triazole-containing analogs .

Key Observations :

  • The target compound’s COX-2 inhibition is modest compared to newer derivatives like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (47.1% at 20 μM) .
  • Antifungal activity is more pronounced in UR-9825 due to synergistic effects of chloro and triazole groups .
  • Anticonvulsant activity in methaqualone analogs depends on ortho-substituted aryl groups, a feature absent in the target compound .

Biological Activity

6-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which facilitate interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is C15H11ClN2O3C_{15}H_{11}ClN_{2}O_{3}, with a molecular weight of 317.68 g/mol. The compound features a chloro group, a hydroxy group, and a nitrophenyl group, contributing to its unique chemical reactivity and biological profile.

PropertyValue
Molecular Weight317.68 g/mol
Chemical FormulaC₁₅H₁₁ClN₂O₃
CAS Number338412-68-3

The biological activity of 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or modulator of receptor activity, leading to various therapeutic effects.

Enzyme Inhibition

Studies have shown that quinazolinone derivatives can inhibit certain tyrosine kinases (TKs), which are critical in cell proliferation and survival pathways. For instance, the compound has been evaluated for its inhibitory effects on epidermal growth factor receptor (EGFR) TKs, which are often overexpressed in various cancers .

Biological Activities

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and prostate cancers. In vitro studies reported that it effectively inhibited cell proliferation at micromolar concentrations.
    • A study indicated that modifications on the quinazolinone scaffold could enhance its anticancer efficacy by increasing binding affinity to EGFR .
  • Anti-inflammatory Properties :
    • Experimental models have shown that quinazolinone derivatives exhibit significant anti-inflammatory activity, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. For example, it was effective against Escherichia coli and Staphylococcus aureus in laboratory settings .
  • Antiviral Activity :
    • Recent investigations highlighted the antiviral potential of quinazolinone derivatives against viruses such as adenovirus and vaccinia virus. Certain analogs showed promising results with low half-maximal effective concentration (EC50) values, indicating their potential as antiviral agents .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value calculated at approximately 15 µM.

Case Study 2: Anti-inflammatory Effects

A rat model was utilized to assess the anti-inflammatory properties of this quinazolinone derivative compared to indomethacin. The results demonstrated a significant reduction in paw edema after treatment with the compound, suggesting its potential as an effective anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, and what reaction conditions optimize yield?

The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives or substituted benzamides. For example, phosphorus pentoxide (P₂O₅) and amine hydrochloride mixtures have been used to synthesize 4(3H)-quinazolinones under thermal conditions (180°C, 45 min), achieving yields up to 88% . For halogenated derivatives like 6-chloro analogs, SnCl₂-mediated reductions or KF-mediated fluorinations in diethylene glycol at 160°C are effective for introducing chloro or fluoro substituents . Key steps include:

  • Cyclization : Use of N-acetylanthranilate precursors with amine hydrochlorides.
  • Substituent introduction : Halogenation via SnCl₂ or electrophilic substitution.
  • Purification : Recrystallization from CH₂Cl₂ or DMSO .

Q. How is the structural integrity of this compound verified, and what analytical techniques are critical?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one . Complementary techniques include:

  • NMR : δ values for aromatic protons (7.27–8.3 ppm in CDCl₃) and substituents (e.g., hydroxy groups at ~5 ppm) .
  • IR spectroscopy : C=O stretching vibrations near 1680 cm⁻¹ .
  • Elemental analysis : To validate molecular formulas (e.g., C₁₅H₁₈N₂O) .

Q. What preliminary biological activities have been reported for structurally similar 4(3H)-quinazolinones?

Analogous compounds exhibit broad bioactivity:

  • Antimicrobial : 6,8-dibromo-2-phenyl derivatives show Gram-positive and Gram-negative antibacterial activity (MIC: 12.5–50 µg/mL) .
  • Anti-inflammatory : 3-(4-methoxybenzothiazol-2-yl) derivatives inhibit COX-2 (IC₅₀: 0.8 µM) with low ulcerogenic risk .
  • Neuroprotective : 5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304) inhibits PARP-1 (Ki: 35 nM), reducing ischemic brain injury in rats .

Advanced Research Questions

Q. How do substituents at the 2-, 3-, and 6-positions influence the compound’s bioactivity and selectivity?

  • 2-Position : Aryl groups (e.g., 4-nitrophenyl) enhance π-π stacking with biological targets, improving binding affinity .
  • 3-Position : Hydroxy or amino groups facilitate hydrogen bonding with enzymes like PARP-1 or COX-2 .
  • 6-Position : Chloro substituents increase lipophilicity, enhancing blood-brain barrier penetration (critical for neuroprotective agents) .
    SAR studies on 2-pyridyl-3-(σ-fluorophenyl) derivatives demonstrate that electron-withdrawing groups (e.g., NO₂, Cl) at the 6-position amplify anticonvulsant and hypnotic activity .

Q. What mechanistic insights explain the compound’s anti-inflammatory and neuroprotective effects?

  • COX-2 inhibition : 3-(benzothiazol-2-yl) derivatives block the arachidonic acid pathway, reducing prostaglandin synthesis .
  • PARP-1 inhibition : Chloro-substituted quinazolinones (e.g., FR247304) competitively bind the NAD⁺-binding site, preventing PARP-1 activation and subsequent NAD⁺ depletion in ischemic neurons .
  • Antioxidant activity : Hydroxy groups scavenge ROS, mitigating oxidative stress in endotoxin models .

Q. What challenges arise in optimizing solubility and bioavailability for in vivo studies?

  • Solubility : The compound’s low aqueous solubility (1.5 mg/mL in H₂O) necessitates DMSO co-solvents or nanoformulation .
  • Metabolic stability : CYP450-mediated oxidation of the 3-hydroxy group can reduce half-life. Strategies include prodrug design (e.g., acetylated derivatives) .
  • Toxicity : Chloro and nitro groups may induce hepatotoxicity. Dose-response studies in rodents (e.g., 50 mg/kg oral) are critical for therapeutic index determination .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Docking studies : Molecular modeling against PARP-1 (PDB: 1UK0) identifies favorable interactions between the 4-nitrophenyl group and Tyr907 .
  • QSAR models : Hammett constants (σ) for substituents correlate with antimicrobial potency (R² > 0.85 in Gram-positive bacteria) .
  • ADMET prediction : Tools like SwissADME forecast logP (2.8) and CNS permeability (+0.5), aiding lead optimization .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (from 45 min to 10 min) .
  • Bioactivity assays : Prioritize in vitro COX-1/COX-2 inhibition assays followed by in vivo carrageenan-induced edema models .
  • Toxicology screening : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity .

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